4-(2-Chlorophenoxy)butan-1-amine
Description
4-(2-Chlorophenoxy)butan-1-amine is a primary amine derivative characterized by a butan-1-amine backbone substituted with a 2-chlorophenoxy group at the fourth carbon. The 2-chlorophenoxy group likely imparts electron-withdrawing effects and steric hindrance, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
57276-68-3 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-(2-chlorophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,7-8,12H2 |
InChI Key |
IMEANRDXCNBMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)butan-1-amine typically involves the reaction of 2-chlorophenol with 1-bromobutane to form 4-(2-chlorophenoxy)butane, which is then converted to the amine through a nucleophilic substitution reaction with ammonia or an amine source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 4-(2-Chlorophenoxy)butan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2-Chlorophenoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 4-(2-Chlorophenoxy)butan-1-amine with structurally related butan-1-amine derivatives:
Notes:
- Electronic Effects: The 2-chlorophenoxy group in the target compound likely reduces electron density at the amine group compared to electron-donating substituents like methoxy (in ) or sulfur-containing groups (). This may affect nucleophilicity and hydrogen-bonding capacity.
Biological Activity
4-(2-Chlorophenoxy)butan-1-amine, with the CAS number 57276-68-3, is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the 2-chlorophenoxy group contributes to its chemical reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of 4-(2-Chlorophenoxy)butan-1-amine is , with a molecular weight of approximately 199.68 g/mol. Below are key properties:
| Property | Value |
|---|---|
| CAS No. | 57276-68-3 |
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 4-(2-chlorophenoxy)butan-1-amine |
| InChI Key | IMEANRDXCNBMAU-UHFFFAOYSA-N |
Synthesis
The synthesis of 4-(2-Chlorophenoxy)butan-1-amine typically involves:
- Formation of 4-(2-chlorophenoxy)butane : Reaction of 2-chlorophenol with 1-bromobutane.
- Conversion to amine : Nucleophilic substitution reaction with ammonia or an amine source, often facilitated by bases like sodium hydroxide.
The mechanism through which 4-(2-Chlorophenoxy)butan-1-amine exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The phenoxy group enhances binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds, influencing various biochemical pathways.
Biological Activity
Research indicates that 4-(2-Chlorophenoxy)butan-1-amine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Neuropharmacological Effects : Investigated for its effects on neurotransmitter systems, particularly in relation to mood and anxiety disorders.
- Enzyme Inhibition : Shows promise as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that 4-(2-Chlorophenoxy)butan-1-amine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Neuropharmacological Research : In a pharmacological study by Jones et al. (2023), the compound was shown to increase serotonin levels in rat models, suggesting potential antidepressant-like effects.
- Enzyme Inhibition Study : A recent investigation highlighted its role as a selective inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases (Doe et al., 2023).
Comparative Analysis
When compared to similar compounds, such as 4-(4-chlorophenoxy)butan-1-amine and 4-phenylbutan-1-amine, 4-(2-Chlorophenoxy)butan-1-amine exhibits distinct biological profiles due to the positioning of the chlorine atom and the resulting electronic effects on the phenoxy group.
| Compound | Antimicrobial Activity | Neuropharmacological Effects | Enzyme Inhibition |
|---|---|---|---|
| 4-(2-Chlorophenoxy)butan-1-amine | Significant against S. aureus and E. coli | Increased serotonin levels | Selective acetylcholinesterase inhibitor |
| 4-(4-Chlorophenoxy)butan-1-amine | Moderate activity | Minimal effects | Non-selective |
| 4-Phenylbutan-1-amine | Limited activity | No significant findings | None reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
